molecular formula C17H16N4O3 B2970737 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797224-79-3

2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No.: B2970737
CAS No.: 1797224-79-3
M. Wt: 324.34
InChI Key: AOWXUIWRQWFJEH-UHFFFAOYSA-N
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Description

2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile is a complex organic compound that features a nicotinonitrile core linked to a piperidine ring and a dihydropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Dihydropyridine Moiety: This can be achieved through a Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Coupling with Piperidine: The dihydropyridine intermediate can be coupled with a piperidine derivative through nucleophilic substitution or other coupling reactions.

    Attachment of the Nicotinonitrile Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine moiety, converting it to a pyridine derivative.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nicotinonitrile core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Amines.

    Substitution: Various substituted nicotinonitrile derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Biological Studies: Used in studies to understand its interaction with biological targets.

Industry

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications as a pesticide or herbicide.

Comparison with Similar Compounds

Similar Compounds

    Nicotinonitrile Derivatives: Compounds with similar core structures but different substituents.

    Dihydropyridine Derivatives: Compounds like nifedipine, which are used as calcium channel blockers.

Uniqueness

The unique combination of the dihydropyridine, piperidine, and nicotinonitrile moieties in 2-((1-(6-Oxo-1,6-dihydropyridine-3-carbonyl)piperidin-4-yl)oxy)nicotinonitrile may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[1-(6-oxo-1H-pyridine-3-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c18-10-12-2-1-7-19-16(12)24-14-5-8-21(9-6-14)17(23)13-3-4-15(22)20-11-13/h1-4,7,11,14H,5-6,8-9H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWXUIWRQWFJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)C3=CNC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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